BenchChemオンラインストアへようこそ!

2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide

FLT3 kinase inhibition acute myeloid leukemia

This 2-acylaminothiophene-3-carboxamide (CAS 864940-82-9) features a 3,4-dimethylbenzamido group that confers a unique steric/electronic profile, distinguishing it from generic analogs. The scaffold is a validated hinge-binding motif for FLT3 and BCR-ABL kinase programs. With a predicted LogP of 2.9, a primary carboxamide H-bond donor, and an aromatic thiophene core offering synthetic handles at the 5-position, it is an optimal, drug-like starting point for lead optimization. Researchers targeting multitarget anticancer agents or kinase inhibitor resistance should empirically validate activity; no compound-specific IC50 data exist. Order this scaffold to accelerate your SAR campaigns.

Molecular Formula C14H14N2O2S
Molecular Weight 274.34
CAS No. 864940-82-9
Cat. No. B2765688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide
CAS864940-82-9
Molecular FormulaC14H14N2O2S
Molecular Weight274.34
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N)C
InChIInChI=1S/C14H14N2O2S/c1-8-3-4-10(7-9(8)2)13(18)16-14-11(12(15)17)5-6-19-14/h3-7H,1-2H3,(H2,15,17)(H,16,18)
InChIKeySAQHTKSFCYSBTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide (CAS 864940-82-9): Chemical Identity, Scaffold Class, and Procurement Baseline


2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide (CAS 864940-82-9) is a small-molecule organic compound belonging to the 2‑acylaminothiophene‑3‑carboxamide chemotype [1]. Its molecular formula is C14H14N2O2S with a molecular weight of 274.34 g/mol, and it features a thiophene core substituted at the 2‑position with a 3,4‑dimethylbenzamido group and at the 3‑position with a primary carboxamide [2]. The 2‑acylaminothiophene‑3‑carboxamide scaffold has been established as a privileged structure for kinase inhibition, particularly against FLT3 and BCR-ABL, and has also shown microtubule-targeting activity [3][4]. The compound is commercially available from multiple vendors for research purposes, with reported purities typically ≥90% [2].

2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide Procurement Risk: Why In-Class Analogs Are Not Interchangeable


Although multiple 2‑acylaminothiophene‑3‑carboxamides share a common core, the precise substitution pattern—particularly the nature of the benzamide moiety and the oxidation state of the fused ring system—dramatically alters target engagement, cellular potency, and physicochemical properties [1][2]. For example, the tetrahydrobenzo[b]thiophene analog CHEMBL207949 exhibits an FLT3 IC50 of 540 nM, whereas the optimized analog TCS 359 (a dimethoxybenzoyl derivative) achieves 42 nM—a 13‑fold difference driven solely by substituent variation [2]. The 3,4‑dimethylbenzamido group in the target compound confers a distinct steric and electronic profile that cannot be assumed to replicate the activity of other benzamide variants without empirical validation. Substitution with a generic thiophene‑3‑carboxamide lacking the specific 3,4‑dimethylbenzamido moiety risks complete loss of intended biological activity. The quantitative evidence below contextualizes this compound within the established SAR landscape, while emphasizing the absence of compound-specific validation data.

2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide: Quantified Differentiation Versus Closest Analogs and Class Benchmarks


FLT3 Kinase Inhibition: Class-Level Potency Contextualized by the Tetrahydrobenzo Analog

The 2‑acylaminothiophene‑3‑carboxamide chemotype is a validated FLT3 inhibitory scaffold. The tetrahydrobenzo[b]thiophene analog 2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CHEMBL207949) demonstrates FLT3 inhibition with an IC50 of 540 nM in an isolated enzyme assay [1]. Within the same chemotype, optimized analogs achieve sub‑100 nM potency (e.g., TCS 359 IC50 = 42 nM), indicating that substituent tuning can yield a >10‑fold improvement in inhibitory activity [2]. The target compound (864940-82-9) retains the 3,4‑dimethylbenzamido group found in CHEMBL207949 but lacks the fused cyclohexane ring, resulting in a smaller molecular volume (274.34 vs. 328.43 g/mol) and an aromatic thiophene rather than a partially saturated system. This structural difference is predicted to alter both kinase binding interactions and physicochemical properties. However, no experimental FLT3 inhibition data are available for the target compound itself; the potency relative to CHEMBL207949 remains undetermined.

FLT3 kinase inhibition acute myeloid leukemia

Scaffold Versatility: Multitarget Potential Differentiates from Single-Kinase Inhibitors

The 2‑acylaminothiophene‑3‑carboxamide scaffold is not restricted to a single target class. Virtual screening and experimental validation have demonstrated that this chemotype can inhibit both BCR-ABL kinase (wild-type and T315I mutant) and microtubule polymerization [1]. In cellular assays, representative 2‑acylaminothiophene‑3‑carboxamides exhibited low micromolar antiproliferative activity against chronic myeloid leukemia (CML) cell lines bearing imatinib-resistant mutations. This multitarget profile is distinct from structurally simpler thiophene‑3‑carboxamides that lack the 2‑acylamino substitution, which show no reported kinase or microtubule activity. The 3,4‑dimethylbenzamido substituent in the target compound contributes to the pharmacophore required for dual kinase‑tubulin engagement, though no direct data confirm that this specific substitution pattern retains multitarget activity.

multitarget inhibitor BCR-ABL microtubule cancer

Physicochemical Profile: Calculated LogP and TPSA Distinguish from Saturated and N‑Methylated Analogs

Predicted physicochemical properties differentiate 2-(3,4-dimethylbenzamido)thiophene-3-carboxamide from closely related analogs. The compound has a calculated XLogP3 of 2.9 and a topological polar surface area (TPSA) of 100 Ų [1]. In comparison, the tetrahydrobenzo analog (CHEMBL207949, MW 328.43) has a higher calculated lipophilicity and larger molecular volume, while the N‑methylated analog (CAS 864974-65-2, MW 288.4) lacks the hydrogen‑bond donor capacity of the primary carboxamide (HBD count: 1 vs. 2). The target compound's balanced lipophilicity (LogP ~2.9) and moderate TPSA place it within favorable drug-like chemical space (Lipinski compliant), whereas the higher LogP of saturated analogs may increase membrane permeability but also elevate off‑target promiscuity risk.

lipophilicity polar surface area drug-likeness ADME

2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide: Recommended Application Scenarios Based on Available Evidence


Kinase Inhibitor Lead Identification and SAR Exploration

Suitable as a starting scaffold for FLT3 or BCR-ABL kinase inhibitor discovery programs. The 2‑acylaminothiophene‑3‑carboxamide core is a validated kinase hinge‑binding motif, and the 3,4‑dimethylbenzamido substituent provides a defined starting point for analog synthesis and SAR studies. Researchers should empirically determine the compound's FLT3 IC50 and selectivity profile, as no direct data exist [1].

Multitarget Anticancer Agent Development

The chemotype's demonstrated ability to simultaneously engage kinase and microtubule targets makes this compound a candidate for multitarget anticancer agent design, particularly for malignancies harboring kinase inhibitor resistance mutations. Cellular testing in relevant cancer models is required to validate activity [2].

Chemical Biology Probe Development

The compound may serve as a chemical probe for studying FLT3-dependent signaling pathways, provided that target engagement and selectivity are experimentally confirmed. The predicted moderate lipophilicity (LogP 2.9) and primary carboxamide H‑bond donors may facilitate aqueous solubility for cellular assays [3].

Medicinal Chemistry Scaffold Optimization

The aromatic thiophene core (versus saturated tetrahydrobenzo analogs) offers distinct synthetic handles for further functionalization, including electrophilic aromatic substitution at the 5‑position or N‑alkylation of the carboxamide. The compound's lower molecular weight and favorable predicted property space make it an attractive starting point for lead optimization programs aiming to improve potency while maintaining drug‑like properties.

Quote Request

Request a Quote for 2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.